Enhanced Photoluminescence Quantum Yield in PMMA Matrix vs. Less Methylated Phenanthroline Ligands
In a comparative study of five europium(III) β-diketonate complexes incorporating phenanthroline derivatives with varying degrees of methylation, the complex bearing 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline (Eu(TTA)₃L5) achieved the highest photoluminescence quantum yield (PLQY) when doped in a poly(methyl methacrylate) (PMMA) film [1]. Against the unsubstituted 1,10-phenanthroline complex (Eu(TTA)₃L1) as the baseline comparator, the hexamethyl derivative delivered an absolute PLQY increase of 14.48 percentage points under identical measurement conditions.
| Evidence Dimension | Photoluminescence quantum yield (Φₑₘ) at 614 nm emission in PMMA film (5 wt% doping) |
|---|---|
| Target Compound Data | Eu(TTA)₃L5 (L5 = 3,4,5,6,7,8-hexamethyl-1,10-phenanthroline): Φₑₘ = 85.47% |
| Comparator Or Baseline | Eu(TTA)₃L1 (L1 = unsubstituted 1,10-phenanthroline): Φₑₘ = 70.99%; Eu(TTA)₃L2: 70.64%; Eu(TTA)₃L3: 74.56%; Eu(TTA)₃L4: 79.24% |
| Quantified Difference | ΔΦₑₘ = +14.48 percentage points over the unsubstituted phenanthroline baseline; L5 > all other ligands in the series |
| Conditions | Eu(III) complexes with three 2-thenoyltrifluoroacetone (TTA) ligands and one phenanthroline derivative; 5 wt% in PMMA film; excitation at 374 nm; emission monitored at 614 nm; room temperature |
Why This Matters
For procurement decisions in luminescent device fabrication (e.g., luminescent solar concentrators, OLEDs), the 14+ percentage point PLQY advantage directly translates to higher device efficiency, making the hexamethyl derivative the quantitatively superior choice over less methylated alternatives.
- [1] Essahili, O.; Ouafi, M.; Ilsouk, M.; Lakbita, O.; Duhayon, C.; Mahi, L.; Moudam, O. Photoluminescence lifetime stability studies of β-diketonate europium complexes based phenanthroline derivatives in poly(methyl methacrylate) films. ChemistryOpen 2024, 13, e202300192. View Source
